molecular formula C10H5F6N3O4 B5056895 N,N'-(4-nitrobenzene-1,3-diyl)bis(2,2,2-trifluoroacetamide)

N,N'-(4-nitrobenzene-1,3-diyl)bis(2,2,2-trifluoroacetamide)

Cat. No.: B5056895
M. Wt: 345.15 g/mol
InChI Key: BAFVJGWLVSGWEX-UHFFFAOYSA-N
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Description

N,N’-(4-nitrobenzene-1,3-diyl)bis(2,2,2-trifluoroacetamide) is a synthetic organic compound characterized by the presence of nitrobenzene and trifluoroacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-nitrobenzene-1,3-diyl)bis(2,2,2-trifluoroacetamide) typically involves the reaction of 4-nitrobenzene-1,3-diamine with 2,2,2-trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-nitrobenzene-1,3-diyl)bis(2,2,2-trifluoroacetamide) can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoroacetamide groups can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Reduction: The major product of the reduction reaction is N,N’-(4-aminobenzene-1,3-diyl)bis(2,2,2-trifluoroacetamide).

    Substitution: The major products depend on the nucleophile used in the substitution reaction.

Scientific Research Applications

N,N’-(4-nitrobenzene-1,3-diyl)bis(2,2,2-trifluoroacetamide) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N,N’-(4-nitrobenzene-1,3-diyl)bis(2,2,2-trifluoroacetamide) involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The trifluoroacetamide groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(4-nitrobenzene-1,3-diyl)bis(2-phenoxybutanamide): Contains phenoxybutanamide groups instead of trifluoroacetamide groups.

    N,N’-(ethane-1,2-diyl)bis(benzamides): Features ethane-1,2-diyl linkage and benzamide groups.

Uniqueness

N,N’-(4-nitrobenzene-1,3-diyl)bis(2,2,2-trifluoroacetamide) is unique due to the presence of trifluoroacetamide groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where these properties are desirable.

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-nitro-3-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6N3O4/c11-9(12,13)7(20)17-4-1-2-6(19(22)23)5(3-4)18-8(21)10(14,15)16/h1-3H,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFVJGWLVSGWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(F)(F)F)NC(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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